N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
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Overview
Description
ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to an acetamide moiety, along with a thieno[2,3-d]pyrimidine ring system substituted with trimethyl groups. The presence of sulfur in the thioether linkage adds to its chemical diversity.
Preparation Methods
The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Scientific Research Applications
ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and acetamide analogs. Compared to these compounds, ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H17N3OS2/c1-7-8(2)20-14-12(7)13(15-9(3)16-14)19-6-11(18)17-10-4-5-10/h10H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
SGAZXCMOPCSECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CC3)C |
solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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